molecular formula C18H25BrN2O5 B10756938 Methyl 4-Bromo-N-[8-(Hydroxyamino)-8-Oxooctanoyl]-L-Phenylalaninate

Methyl 4-Bromo-N-[8-(Hydroxyamino)-8-Oxooctanoyl]-L-Phenylalaninate

Cat. No.: B10756938
M. Wt: 429.3 g/mol
InChI Key: UPYGSQPRAHMDPD-HNNXBMFYSA-N
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Description

Methyl 4-bromo-N-[8-(hydroxyamino)-8-oxooctanoyl]-L-phenylalaninate is a complex organic compound belonging to the class of phenylalanine derivatives. This compound is characterized by its unique structure, which includes a bromine atom, a hydroxyamino group, and an oxooctanoyl chain attached to the phenylalanine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-N-[8-(hydroxyamino)-8-oxooctanoyl]-L-phenylalaninate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Bromination: The introduction of a bromine atom to the phenylalanine derivative.

    Amidation: The formation of an amide bond between the brominated phenylalanine and the oxooctanoyl chain.

    Hydroxylation: The addition of a hydroxyamino group to the oxooctanoyl chain.

Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-N-[8-(hydroxyamino)-8-oxooctanoyl]-L-phenylalaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyamino group yields oxo derivatives, while substitution of the bromine atom results in various substituted phenylalanine derivatives .

Scientific Research Applications

Methyl 4-bromo-N-[8-(hydroxyamino)-8-oxooctanoyl]-L-phenylalaninate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-bromo-N-[8-(hydroxyamino)-8-oxooctanoyl]-L-phenylalaninate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may modulate signaling pathways by interacting with receptors on the cell surface .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-N-[8-(hydroxyamino)-8-oxooctanoyl]-D-phenylalaninate: A stereoisomer with similar properties but different biological activity.

    Methyl 4-chloro-N-[8-(hydroxyamino)-8-oxooctanoyl]-L-phenylalaninate: A similar compound with a chlorine atom instead of bromine.

    Methyl 4-bromo-N-[8-(amino)-8-oxooctanoyl]-L-phenylalaninate: A derivative with an amino group instead of a hydroxyamino group.

Uniqueness

Methyl 4-bromo-N-[8-(hydroxyamino)-8-oxooctanoyl]-L-phenylalaninate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromine atom, hydroxyamino group, and oxooctanoyl chain contribute to its versatility in various applications .

Properties

Molecular Formula

C18H25BrN2O5

Molecular Weight

429.3 g/mol

IUPAC Name

methyl (2S)-3-(4-bromophenyl)-2-[[8-(hydroxyamino)-8-oxooctanoyl]amino]propanoate

InChI

InChI=1S/C18H25BrN2O5/c1-26-18(24)15(12-13-8-10-14(19)11-9-13)20-16(22)6-4-2-3-5-7-17(23)21-25/h8-11,15,25H,2-7,12H2,1H3,(H,20,22)(H,21,23)/t15-/m0/s1

InChI Key

UPYGSQPRAHMDPD-HNNXBMFYSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)Br)NC(=O)CCCCCCC(=O)NO

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)Br)NC(=O)CCCCCCC(=O)NO

Origin of Product

United States

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